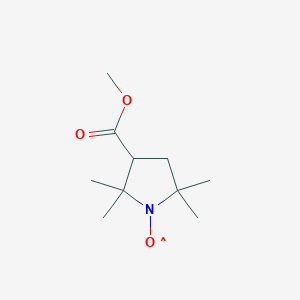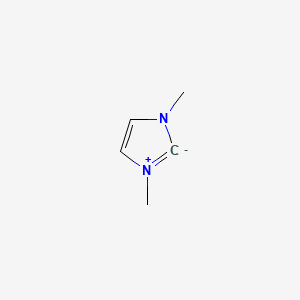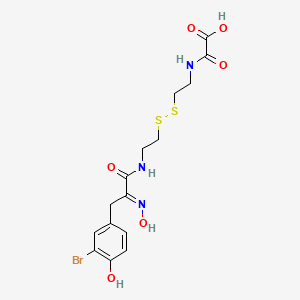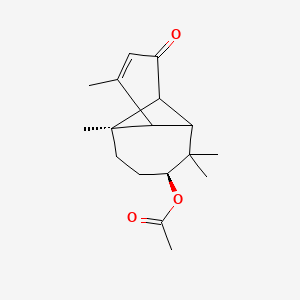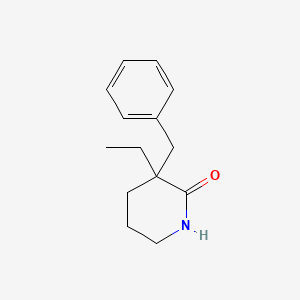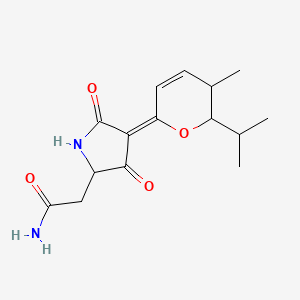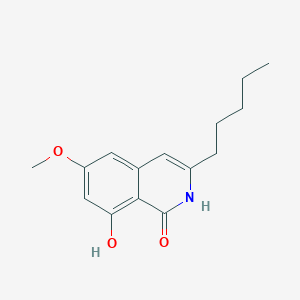
Ruprechstyril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruprechstyril is a natural product found in Ruprechtia tangarana with data available.
Scientific Research Applications
Isolation and Structural Analysis
The scientific research on Ruprechstyril includes its isolation and structural analysis. Ruprechstyril was isolated from the stem bark and twigs of Ruprechtia tangarana, a previously uninvestigated plant. This isolation was guided by bioassay tests against P388 lymphocytic leukemia cell line and human cancer cell lines. The structure of Ruprechstyril was determined using high-resolution mass spectrometry (HRMS) and one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectra, confirmed by single-crystal X-ray analysis (Pettit et al., 2003).
Synthesis
Another area of research is the synthesis of Ruprechstyril. An efficient total synthesis method for natural isocarbostyril ruprechstyril, isolated from Ruprechtia tangarana, was developed. This process involved the condensation of specific compounds, followed by a series of chemical reactions leading to the formation of Ruprechstyril (Saeed, 2013).
Drug Discovery and Development
Ruprechstyril also finds relevance in broader drug discovery and development discussions. Research in this field focuses on the clinical status of experimental drugs discovered or optimized using computer-aided drug design, which is a crucial aspect of modern pharmaceutical research (Talele, Khedkar, & Rigby, 2010).
properties
Product Name |
Ruprechstyril |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
8-hydroxy-6-methoxy-3-pentyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H19NO3/c1-3-4-5-6-11-7-10-8-12(19-2)9-13(17)14(10)15(18)16-11/h7-9,17H,3-6H2,1-2H3,(H,16,18) |
InChI Key |
BRJKVEZOBBRQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=CC(=CC(=C2C(=O)N1)O)OC |
synonyms |
ruprechstyril |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one](/img/structure/B1247488.png)
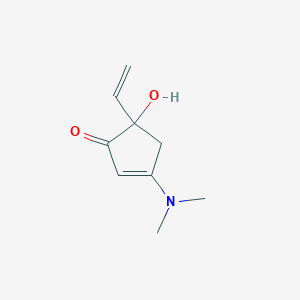

![4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-13,18,22-trimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1247491.png)
![N-[1-(5,6-dicyano-3-methyl-2-pyrazinyl)ethyl]-N-phenylacetamide](/img/structure/B1247492.png)

